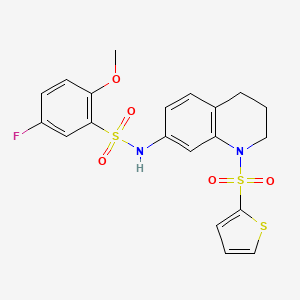
5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, biology, and chemistry1.
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This includes the starting materials, the reaction conditions, and the yield of the product1.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography1.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various experimental techniques1.科学的研究の応用
Antiviral Applications
The compound has shown potential in the development of antiviral agents. In particular, derivatives with similar structural features have demonstrated potent anti-dengue virus (DENV) activity. For instance, certain diarylpyrazolylquinoline derivatives have exhibited significantly more active anti-DENV-2 activity than ribavirin, a known antiviral drug. This includes the inhibition of DENV replication in both viral protein and mRNA levels, as well as effective protection in mouse models from DENV infection, highlighting the potential of such compounds as antiviral agents (Lee et al., 2017).
Fluorescence Probing and Zinc Detection
The compound's structural family has been involved in the synthesis of fluorescent probes for Zn2+ detection. A specific derivative designed and synthesized for this purpose showed increased UV/vis absorption and significant fluorescence emission upon Zn2+ addition. Such properties suggest its utility in improving cell membrane permeation compared to other probes, indicating its potential in biochemical and medical research for Zn2+ detection in biological systems (Aoki et al., 2008).
Anticancer Research
The structural class to which this compound belongs includes derivatives that have been explored for their anticancer potential. Notably, aminothiazole-paeonol derivatives, which share a similar structural motif, have demonstrated high anticancer potential against various cancer cell lines. This includes significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting the potential for the development of novel anticancer therapies (Tsai et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Additionally, derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. The research in this area has led to the development of compounds with significant anti-inflammatory activity, suggesting the relevance of this structural class in the design of COX-2 specific inhibitors for the treatment of conditions like arthritis and acute pain (Pal et al., 2003).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. This includes its toxicity, flammability, and disposal methods1.
将来の方向性
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it1.
特性
IUPAC Name |
5-fluoro-2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S3/c1-28-18-9-7-15(21)12-19(18)30(24,25)22-16-8-6-14-4-2-10-23(17(14)13-16)31(26,27)20-5-3-11-29-20/h3,5-9,11-13,22H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIKNNKBQNIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

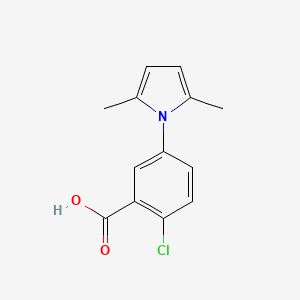
![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
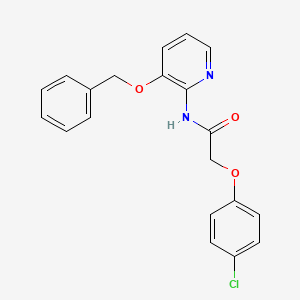
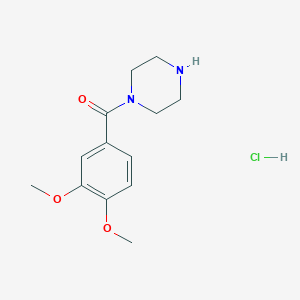
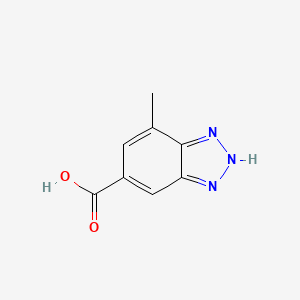
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
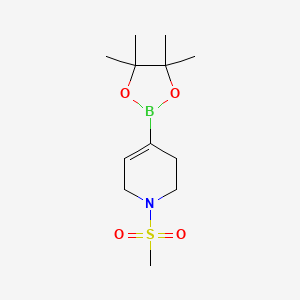
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
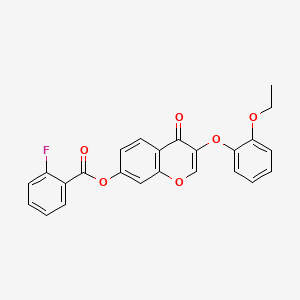
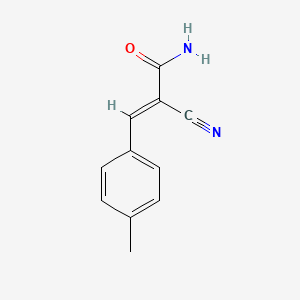
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)